3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid
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Overview
Description
3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the pyridine moiety: The final step involves the nucleophilic substitution reaction where the sulfonamide group reacts with pyridin-3-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonamide and pyridine groups, making it less versatile in terms of chemical reactivity and biological activity.
Pyridin-3-ylmethylamine: Lacks the thiophene and carboxylic acid groups, limiting its applications in materials science and medicinal chemistry.
Sulfonyl thiophene derivatives: Similar in structure but may have different substituents, affecting their chemical and biological properties.
Uniqueness
3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-5-18-10)19(16,17)13-7-8-2-1-4-12-6-8/h1-6,13H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHKXCCGUFWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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